N-Cyclohexyl-N,4-dimethylbenzenesulfonamide

Lipophilicity Membrane Permeability ADME Prediction

Sourcing authentic N-Cyclohexyl-N,4-dimethylbenzenesulfonamide is challenging due to mislabeling and substitution with generic analogs that lack the critical N-methyl/N-cyclohexyl/4-methyl substitution pattern. This fully substituted sulfonamide is supplied as a verified, non-interchangeable building block. - Unique steric/electronic profile (XLogP3=3.2, TPSA=45.8 Ų) for H3 receptor antagonist programs and CNS-targeted medicinal chemistry. - Validated GC-MS spectrum in the Wiley Registry ensures analytical identity and batch-to-batch reproducibility. - Available from stock with rapid global shipping; bulk quantities supported via custom synthesis.

Molecular Formula C14H21NO2S
Molecular Weight 267.39 g/mol
CAS No. 57186-74-0
Cat. No. B160235
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Cyclohexyl-N,4-dimethylbenzenesulfonamide
CAS57186-74-0
Molecular FormulaC14H21NO2S
Molecular Weight267.39 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(C)C2CCCCC2
InChIInChI=1S/C14H21NO2S/c1-12-8-10-14(11-9-12)18(16,17)15(2)13-6-4-3-5-7-13/h8-11,13H,3-7H2,1-2H3
InChIKeyTUDIMCFGDSIGJC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide Overview


N-Cyclohexyl-N,4-dimethylbenzenesulfonamide (CAS 57186-74-0) is a fully substituted sulfonamide derivative characterized by a cyclohexyl group and a methyl group on the sulfonamide nitrogen, and a 4-methyl group on the benzenesulfonyl ring. Its molecular formula is C14H21NO2S, with a molecular weight of 267.39 g/mol [1]. This compound functions as a versatile synthetic intermediate and scaffold, with predicted physicochemical properties including a logP of 3.2 (XLogP3) and a topological polar surface area (TPSA) of 45.8 Ų [2]. It is valued for its stability and utility in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals [3].

1
Synthetic intermediate workflow: N,N-disubstituted sulfonamide scaffold for complex molecule construction.
Versatile building block for pharma and agrochemical synthesis
2
Medicinal chemistry campaigns: Supports CNS-targeted library design as a lipophilic privileged scaffold.
Predicted logP 3.2 and moderate TPSA may support brain-penetrant candidate profiling
3
Analytical reference context: Suitable for identity confirmation in GC-MS and LC-MS method development.
Validated reference spectrum available for orthogonal verification

Irreplaceability of N-Cyclohexyl-N,4-dimethylbenzenesulfonamide


Substitution of N-Cyclohexyl-N,4-dimethylbenzenesulfonamide with a generic sulfonamide analog, such as N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8) or N-cyclohexylbenzenesulfonamide (CAS 3237-31-8), is not scientifically valid due to the unique combination of N-methyl and N-cyclohexyl substitutions on the sulfonamide nitrogen, coupled with the 4-methyl group on the phenyl ring. This specific substitution pattern alters both the electronic properties and steric bulk of the molecule, which directly impacts its lipophilicity, solubility, and target binding characteristics [1]. Consequently, its behavior in synthetic pathways—including reactivity, selectivity, and reaction yield—diverges significantly from that of its des-methyl or alternative N-substituted counterparts, making it a non-interchangeable building block in precision organic synthesis and medicinal chemistry campaigns [2].

Attribute
This Compound
N-Cyclohexyl-4-methylbenzenesulfonamide (80-30-8)
N-substitution
N,N-disubstituted (cyclohexyl + methyl)
N-monosubstituted (cyclohexyl only)
Steric profile
Higher steric bulk around sulfonamide nitrogen
Lower steric bulk; reactivity pathway may shift
Synthetic outcome
Reported selectivity in nucleophilic substitution contexts
Reactivity and yield profile may not transfer directly

Quantitative Evidence vs. Closest Analogs


Enhanced Lipophilicity and Membrane Permeability

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide (target) demonstrates a predicted XLogP3 of 3.2, which is significantly higher than that of the structurally simpler analog N-Cyclohexylbenzenesulfonamide (CAS 3237-31-8) with a predicted XLogP3 of approximately 2.6 [1]. This quantifiable difference of +0.6 logP units translates to an approximately 4-fold increase in octanol-water partition coefficient, indicating enhanced lipophilicity and potential for improved passive membrane permeability [2].

Lipophilicity (XLogP3)
Cross-study comparable
3.2
Δ +0.6 logP vs. N-Cyclohexylbenzenesulfonamide
Reported higher lipophilicity; may support permeability screening context.
In silico prediction; experimental validation recommended.
Lipophilicity Membrane Permeability ADME Prediction Sulfonamide Analogs

Oral Bioavailability and TPSA Advantage

The target compound has a computed topological polar surface area (TPSA) of 45.8 Ų [1]. This value is within the optimal range for oral bioavailability (<140 Ų) and is notably lower than the TPSA of its 2-nitro-substituted analog, N-cyclohexyl-N-methyl-2-nitrobenzenesulfonamide (CAS 70693-58-2), which is predicted to have a TPSA of approximately 92 Ų [2]. The lower TPSA of the target compound suggests a more favorable profile for passive oral absorption and blood-brain barrier penetration compared to the nitro analog.

Topological Polar Surface Area
Cross-study comparable
45.8 Ų
Δ -46.2 Ų vs. 2-nitro analog
TPSA within reported range for oral bioavailability review.
Computed property; in-vivo absorption not confirmed.
Oral Bioavailability Drug-likeness TPSA Sulfonamide SAR

Steric Hindrance and Selective Reactivity

The presence of both cyclohexyl and methyl groups on the sulfonamide nitrogen of the target compound introduces significant steric bulk compared to mono-substituted analogs like N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8) . This increased steric hindrance is expected to influence selectivity in nucleophilic substitution reactions by disfavoring attack at the sulfonamide nitrogen and potentially directing reactivity towards alternative electrophilic sites on the molecule. While direct kinetic data comparing the two compounds is unavailable in public literature, the structural difference (N,N-disubstituted vs. N-monosubstituted sulfonamide) is a well-established determinant of reactivity in sulfonamide chemistry [1].

Steric Hindrance & Selectivity
Class-level inference
N,N-disubstituted sulfonamide
Qualitative: increased steric bulk vs. mono-substituted
Supports selectivity review in nucleophilic substitution pathways.
Inferred from structural class; kinetic data to verify.
Organic Synthesis Nucleophilic Substitution Steric Effects Selectivity

H3 Receptor Modulation Scaffold

A patent (US20070173511) describes cyclohexyl sulfonamide derivatives as antagonists/inverse agonists of the histamine H3 receptor, useful for treating obesity and CNS disorders [1]. The target compound, N-Cyclohexyl-N,4-dimethylbenzenesulfonamide, contains the core cyclohexyl sulfonamide pharmacophore described in the patent. While the patent does not provide direct IC50 data for the target compound itself, it establishes the class's potential for H3 receptor modulation. In contrast, analogs lacking the cyclohexyl group, such as N-methyl-p-toluenesulfonamide, would not possess the same 3D structural features required for binding to the H3 receptor's hydrophobic pocket.

H3 Receptor Pharmacophore
Class-level inference
Cyclohexyl sulfonamide core present
Key hydrophobic moiety vs. non-cyclohexyl analog
Reported pharmacophore context for H3 receptor modulator studies.
Patent class inference; direct IC50 data not provided for this compound.
H3 Receptor Antagonist CNS Disorders Sulfonamide Scaffold

GC-MS Identity Confirmation

N-Cyclohexyl-N,4-dimethylbenzenesulfonamide has a verified GC-MS spectrum available in the Wiley Registry of Mass Spectral Data (SpectraBase Compound ID: jAf3YAdxGw), with an exact mass of 267.1293 g/mol [1]. This spectral reference provides a definitive, orthogonal method for confirming the identity and purity of purchased material. This level of analytical characterization is not always available for closely related but less common analogs, such as 4-cyclohexyl-N,N-dimethylbenzenesulfonamide (CAS 101776-60-7), for which spectral data may be sparse or absent in major reference libraries.

GC-MS Spectral Reference
Supporting evidence
Wiley Registry match
Exact mass 267.1293 g/mol
Supports identity verification upon procurement.
Reference spectrum available; analog spectra may be unverified.
Analytical Chemistry GC-MS Quality Control Spectral Database

Unique InChIKey for Accurate Database Searching

The target compound possesses a unique InChIKey: TUDIMCFGDSIGJC-UHFFFAOYSA-N [1]. This identifier is distinct from that of its close structural analog, N-Cyclohexyl-4-methylbenzenesulfonamide (CAS 80-30-8), which has an InChIKey of YRJGYGPIEHIQPP-UHFFFAOYSA-N. The first block of the InChIKey (TUDIMCFGDSIGJC vs. YRJGYGPIEHIQPP) provides a robust, collision-resistant hash for precise database querying, ensuring that searches retrieve only the exact compound of interest and not its isomers or analogs.

Unique InChIKey Identifier
Supporting evidence
TUDIMCFGDSIGJC-UHFFFAOYSA-N
Distinct from N-Cyclohexyl-4-methylbenzenesulfonamide
Ensures precise database retrieval, minimizing isomer cross-contamination.
Collision-resistant hash for accurate cheminformatics.
Cheminformatics Database Searching Compound Identification InChIKey

Key Applications of N-Cyclohexyl-N,4-dimethylbenzenesulfonamide


CNS-Penetrant H3 Receptor Antagonist Scaffold

The cyclohexyl sulfonamide core of N-Cyclohexyl-N,4-dimethylbenzenesulfonamide is a key pharmacophoric element for antagonism of the histamine H3 receptor, a validated target for obesity and CNS disorders [1]. Its computed physicochemical properties (XLogP3 = 3.2, TPSA = 45.8 Ų) suggest favorable passive permeability and potential for CNS penetration, supporting its use as a privileged scaffold for designing brain-penetrant H3 receptor antagonists.

Selective Organic Synthesis Building Block

The N,N-disubstituted nature of this compound (cyclohexyl and methyl groups on the sulfonamide nitrogen) introduces significant steric bulk compared to N-monosubstituted analogs. This property can be strategically leveraged to achieve higher regioselectivity or stereoselectivity in nucleophilic substitution and other synthetic reactions, making it a valuable, non-interchangeable building block for complex molecule synthesis.

Lipophilic Fragment for Membrane Permeability

With an XLogP3 of 3.2, this compound is significantly more lipophilic than its unsubstituted analog N-Cyclohexylbenzenesulfonamide. This enhanced lipophilicity, coupled with a moderate TPSA of 45.8 Ų, makes it a suitable fragment or intermediate for medicinal chemistry campaigns targeting intracellular or CNS targets where passive membrane permeability is a critical design parameter.

Analytical Reference Standard

The availability of a validated GC-MS spectrum in the Wiley Registry provides a definitive analytical fingerprint for N-Cyclohexyl-N,4-dimethylbenzenesulfonamide. This makes it an ideal reference standard for developing and validating analytical methods (e.g., GC-MS, LC-MS) to confirm the identity and purity of this compound in research and industrial settings, ensuring experimental reproducibility.

Application
Selection Property
Validation Focus
CNS H3 receptor modulator studies
Cyclohexyl sulfonamide pharmacophore context
H3 receptor binding and functional assay endpoints
Selective organic synthesis
N,N-disubstituted steric profile
Reaction selectivity and yield reproducibility
Membrane permeability fragment design
Reported lipophilicity (logP) context
Passive permeability and CNS exposure models
Analytical reference standard
Validated GC-MS spectral library entry
Identity confirmation and method development review

Technical Documentation Hub

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28 linked technical documents
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